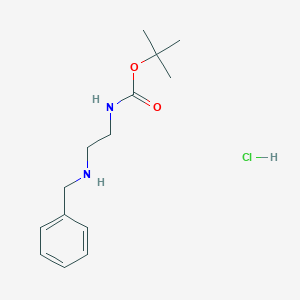

叔丁基(2-(苄氨基)乙基)氨基甲酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” is a chemical compound with the linear formula C14H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is a low-melting solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieve 3 Å . The reaction mixture is stirred at ambient temperature overnight, then cooled to approximately -10°C and treated with NaBH4 .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” are not detailed in the search results, the compound’s synthesis involves a reaction with benzaldehyde, indicating its potential reactivity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid . It has a flash point of 181.3°C .科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Boc-Eda-Bzl HCl is used in Solid-Phase Peptide Synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains . Boc/Bzl SPPS protocols have been widely adopted by the research community .

BOC Protection of Amines

Boc-Eda-Bzl HCl is used in the BOC protection of amines, a process that is important in the synthetic applications of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Green Chemistry

The BOC protection of amines using Boc-Eda-Bzl HCl can be carried out in a green and eco-friendly route, which is a part of the advanced growth area recognized as green chemistry or sustainable technology . This process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Catalyst and Solvent-Free Media

The BOC protection of amines using Boc-Eda-Bzl HCl can be carried out in catalyst and solvent-free media . This is an important aspect as it eliminates the usage of solvents and catalysts, thereby enhancing green chemistry .

Pharmaceutical Synthesis

Boc-Eda-Bzl HCl is used in the synthesis of pharmaceuticals, particularly those containing the nitrogen-containing carbamate or BOC amine compounds . These compounds are frequently found in pharmaceutical and biologically active molecules .

Biologically Active Molecules

Boc-Eda-Bzl HCl is used in the synthesis of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds, which are synthesized using Boc-Eda-Bzl HCl, are frequently found in these molecules .

安全和危害

作用机制

Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .

Target of Action

The primary target of Boc-Eda-Bzl HCl is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .

Mode of Action

Boc-Eda-Bzl HCl operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .

Result of Action

The use of Boc-Eda-Bzl HCl in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .

Action Environment

The action of Boc-Eda-Bzl HCl is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of Boc-Eda-Bzl HCl as a protecting group .

属性

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSIYDULWOXMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)